molecular formula C17H12BrFN2OS B12573204 2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one CAS No. 565156-87-8

2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one

Cat. No.: B12573204
CAS No.: 565156-87-8
M. Wt: 391.3 g/mol
InChI Key: JNPAIRNCGVBGJN-UHFFFAOYSA-N
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Description

2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family Pyridazinones are known for their diverse pharmacological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest it may interfere with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one
  • 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Uniqueness

2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

565156-87-8

Molecular Formula

C17H12BrFN2OS

Molecular Weight

391.3 g/mol

IUPAC Name

2-benzyl-4-bromo-5-(4-fluorophenyl)sulfanylpyridazin-3-one

InChI

InChI=1S/C17H12BrFN2OS/c18-16-15(23-14-8-6-13(19)7-9-14)10-20-21(17(16)22)11-12-4-2-1-3-5-12/h1-10H,11H2

InChI Key

JNPAIRNCGVBGJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)SC3=CC=C(C=C3)F)Br

Origin of Product

United States

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